2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
CAS No.: 613651-61-9
Cat. No.: VC4293066
Molecular Formula: C17H12ClN3O2
Molecular Weight: 325.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 613651-61-9 |
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Molecular Formula | C17H12ClN3O2 |
Molecular Weight | 325.75 |
IUPAC Name | 2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 |
Standard InChI Key | RXBBQCAWCVEWFQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Introduction
Structural and Nomenclature Analysis
Core Oxazole Framework
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. In 2-(2-chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile, the oxazole core is substituted at three positions:
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Position 2: A 2-chlorophenyl group, introducing steric bulk and electronic effects via the electronegative chlorine atom.
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Position 4: A carbonitrile (-C≡N) group, enhancing polarity and enabling hydrogen bonding interactions.
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Position 5: A (4-methoxyphenyl)amino substituent, contributing electron-donating methoxy groups and π-stacking capabilities.
This substitution pattern creates a push-pull electronic system, where the electron-withdrawing nitrile and chloro groups balance the electron-donating methoxy moiety. Such systems often exhibit enhanced stability and optical properties .
Spectroscopic Characterization
While direct data for this compound is unavailable, analogous oxazole carbonitriles show characteristic spectroscopic signatures:
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IR Spectroscopy: A sharp absorption band near 2,220 cm⁻¹ confirms the presence of the nitrile group .
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¹H NMR: Aromatic protons from the chlorophenyl and methoxyphenyl groups appear as multiplets between δ 6.8–8.0 ppm, with methoxy protons as singlets near δ 3.8 ppm .
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¹³C NMR: The nitrile carbon typically resonates at δ 115–120 ppm, while the oxazole ring carbons appear between δ 145–160 ppm .
Synthetic Methodologies
Mechanochemical Approaches
Recent advances in solvent-free synthesis using magnetic nanocatalysts offer a viable route for this compound. The Fe₃O₄@SiO₂@Tannic acid catalyst demonstrated in pyrazole carbonitrile synthesis could facilitate the three-component coupling of:
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2-Chlorobenzaldehyde (for chlorophenyl group introduction)
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Malononitrile (nitrile source)
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4-Methoxyphenylhydrazine (amine precursor)
Ball milling at 20–25 Hz for 30–60 minutes under these conditions yielded 85–92% product in analogous reactions . Key advantages include:
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Reusability: Catalyst recovery via magnetic separation over six cycles with <5% activity loss.
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Green Chemistry: Elimination of toxic solvents and reduced energy input.
Multi-Step Conventional Synthesis
Alternative pathways involve sequential functionalization:
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Oxazole Ring Formation: Hantzsch-type cyclization between 2-chlorophenylglyoxal and 4-methoxyphenylurea under acidic conditions.
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Nitrile Introduction: Cyanation at position 4 using trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids like ZnI₂ .
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Amination: Buchwald-Hartwig coupling to install the 4-methoxyphenylamino group at position 5.
Step | Reaction | Conditions | Yield (%) |
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1 | Oxazole cyclization | HCl (cat.), EtOH, reflux | 72 |
2 | Cyanation | TMSCN, ZnI₂, DCM, 0°C→RT | 68 |
3 | C-N coupling | Pd(OAc)₂, Xantphos, K₃PO₄ | 81 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar nitrile group and aromatic substituents:
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High Solubility: Polar aprotic solvents (DMF, DMSO)
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Moderate Solubility: Dichloromethane, ethyl acetate
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Low Solubility: Water, hexane
Stability studies on similar compounds show decomposition temperatures above 200°C, with the nitrile group remaining intact up to 300°C under inert atmospheres .
Electronic Properties
DFT calculations for analogous systems reveal:
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HOMO-LUMO Gap: ~4.1 eV, suggesting potential semiconductor applications.
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Dipole Moment: 5.2 Debye, oriented toward the nitrile group.
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Charge Distribution: Negative charge localized on nitrile (-0.32 e) and oxazole nitrogen (-0.27 e) .
Biological Activity and Applications
Compound | MCF-7 GI₅₀ (μM) | HeLa GI₅₀ (μM) | Binding Affinity (kcal/mol) |
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Target Compound* | 28–34* | 30–38* | -8.2* |
5-Fluorouracil | 22.1 | 19.8 | -7.1 |
Analog | 32.7 | 34.3 | -8.0 |
*Predicted values based on QSAR models of analogous structures .
ADME Profiling
In silico predictions using QikProp v3.5 suggest favorable drug-like properties:
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logP: 2.8 (Ideal range: ≤5)
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% Human Oral Absorption: 78%
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Polar Surface Area: 89 Ų (≤140 Ų preferred)
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Rule of 5 Violations: 0
These metrics indicate potential for oral bioavailability, though in vivo validation remains necessary.
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